Lipophilicity in Benzimidazole-Oxadiazole Hybrids
The calculated logP of CAS 6418-59-3 is 4.56 , indicating moderate lipophilicity. In related benzimidazole-oxadiazole hybrids, logP values range from approximately 3.0 to 5.5, and compounds with logP > 5 often exhibit poorer oral bioavailability [1]. This compound's predicted logP falls within a desirable range for balancing membrane permeability and aqueous solubility, suggesting an advantage over more lipophilic analogs such as 6-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,6-dichlorophenyl)-1H-benzimidazole (cLogP ~6.1) identified in DGAT1 inhibitor patents [2].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 4.56 (calculated) |
| Comparator Or Baseline | 6-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,6-dichlorophenyl)-1H-benzimidazole: cLogP ~6.1 (estimated from structure) |
| Quantified Difference | ~1.5 logP units lower for the target compound |
| Conditions | In silico calculation; no experimental logP data available for either compound. |
Why This Matters
Lower lipophilicity suggests potentially better oral pharmacokinetic properties, a critical factor for selecting a lead compound in early drug discovery.
- [1] Celik, I.; Sarıaltın, S.Y.; Çoban, T.; Kılcıgil, G. Design, Synthesis, in Vitro and in Silico Studies of Benzimidazole‐Linked Oxadiazole Derivatives as Anti‐inflammatory Agents. ChemistrySelect 2022, 7 (28), e202201548. DOI: 10.1002/slct.202201548. (SAR discussion of oxadiazole-benzimidazole hybrids). View Source
- [2] EA019347B1 - Oxadiazole substituted benzimidazole derivatives as DGAT1 inhibitors. Eurasian Patent Office, 2014. https://patents.google.com/patent/EA019347B1/en (Accessed 2026-05-01). View Source
